molecular formula C9H10N2O B1588449 5-Ethoxyimidazo[1,2-a]pyridine CAS No. 3323-80-6

5-Ethoxyimidazo[1,2-a]pyridine

Cat. No. B1588449
CAS RN: 3323-80-6
M. Wt: 162.19 g/mol
InChI Key: LADIXRDXGKYGRX-UHFFFAOYSA-N
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Description

“5-Ethoxyimidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are significant structural components of a large number of agrochemicals and pharmaceuticals . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are recognized for their unique chemical structure and versatility, as well as their optical behaviors .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been found to undergo a variety of chemical reactions. Recent developments in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been reported, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Anticancer Activity

5-Ethoxyimidazo[1,2-a]pyridine: derivatives have shown promising results as potential anticancer agents. Studies have demonstrated that these compounds can be synthesized with various functional groups that exhibit significant antiproliferative potential against breast cancer cells . For instance, compounds with N-acylhydrazone linked to the imidazo[1,2-a]pyridine core have been evaluated and found to inhibit the growth of cancer cell lines effectively .

Central Nervous System Agents

The imidazo[1,2-a]pyridine scaffold is integral in medicinal chemistry due to its broad range of biological activities. It has been used to develop drugs that act as GABA_A receptor positive allosteric modulators, which are crucial for treating various central nervous system disorders . This includes the development of sedatives and hypnotics that can help manage sleep disorders.

Anti-Inflammatory and Analgesic Drugs

Compounds containing the imidazo[1,2-a]pyridine core have been found to possess anti-inflammatory properties. This makes them suitable candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics . These drugs can potentially treat conditions like arthritis and other inflammatory diseases.

Antimicrobial and Antibacterial Agents

The wide range of pharmacological activities of imidazo[1,2-a]pyridine derivatives also extends to antimicrobial and antibacterial effects. These compounds can be designed to target specific pathogens, offering a new avenue for treating infections that are resistant to current antibiotics .

Proton Pump Inhibitors

Imidazo[1,2-a]pyridine derivatives have been explored as proton pump inhibitors (PPIs). PPIs are a class of drugs that reduce stomach acid production and are commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Aromatase Inhibitors

Aromatase inhibitors are drugs that are used to treat breast cancer by inhibiting the enzyme aromatase, which is involved in estrogen production. Imidazo[1,2-a]pyridine derivatives have been identified as potential aromatase inhibitors, which could lead to new treatments for hormone-dependent cancers .

Mechanism of Action

While the specific mechanism of action for “5-Ethoxyimidazo[1,2-a]pyridine” is not mentioned in the search results, imidazo[1,2-a]pyridines have been found to target essential, conserved cellular processes .

Future Directions

Imidazo[1,2-a]pyridines have attracted growing attention due to their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research, and many promising innovations have been reported in different technological applications .

properties

IUPAC Name

5-ethoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8-10-6-7-11(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADIXRDXGKYGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=NC=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70413926
Record name 5-ethoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxyimidazo[1,2-a]pyridine

CAS RN

3323-80-6
Record name 5-ethoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70413926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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